3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
Description
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole is a 1,2,4-triazole derivative characterized by a cyclohexyl group at position 3, an ethyl group at position 4, and a methylthio (-SMe) moiety at position 5. The 1,2,4-triazole scaffold is widely studied due to its versatility in medicinal and materials chemistry, with substituents influencing biological activity, solubility, and stability.
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
3-cyclohexyl-4-ethyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H19N3S/c1-3-14-10(12-13-11(14)15-2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
JDMKPLSHTPXEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, ethyl isothiocyanate, and hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis (Table 1)
Key Observations :
- Cyclohexyl vs.
- Ethyl Group at Position 4 : The ethyl group in the target is smaller than bulkier substituents like 4-hexyloxyphenyl (), which may balance steric effects and metabolic stability.
- Methylthio at Position 5 : Shared with compounds in , this group is associated with antifungal and antibiotic activities, suggesting a possible role in bioactivity.
Activity Profiles (Table 2)
Physicochemical Properties
- Lipophilicity : The cyclohexyl group increases logP compared to phenyl-containing derivatives, which may affect blood-brain barrier penetration.
- Solubility: Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas the target’s non-polar groups may limit this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
